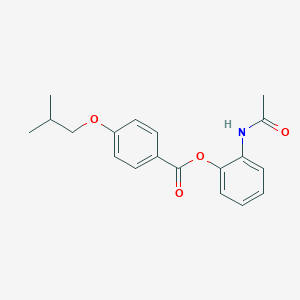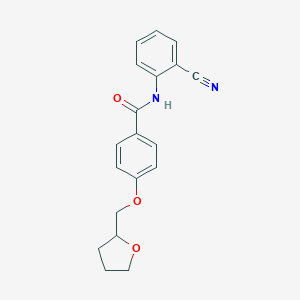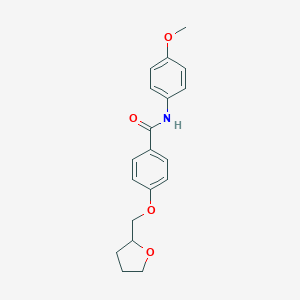![molecular formula C19H17N3O2S B250058 N-[3-(aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]nicotinamide](/img/structure/B250058.png)
N-[3-(aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]nicotinamide, also known as AG-490, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
N-[3-(aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]nicotinamide inhibits the activity of JAK and STAT proteins by binding to their active site and preventing their phosphorylation. This, in turn, leads to the inhibition of downstream signaling pathways such as the JAK-STAT pathway, which is involved in various cellular processes such as immune response and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit cell proliferation, induce apoptosis, and suppress the production of pro-inflammatory cytokines. It has also been shown to have anti-tumor activity in various cancer cell lines and animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]nicotinamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, this compound has some limitations as well. It has low solubility in water, which can limit its use in certain experiments. It also has low selectivity, which can lead to off-target effects.
Direcciones Futuras
For the study of N-[3-(aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]nicotinamide include the development of more selective inhibitors, the study of its potential therapeutic applications in other diseases, and the exploration of its combination with other drugs or therapies.
Métodos De Síntesis
N-[3-(aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]nicotinamide can be synthesized using a multi-step process involving the reaction of 2-chloro-5-nitrobenzoic acid with thioacetamide, followed by the reaction of the resulting compound with 3-aminobenzylamine and nicotinic acid. The final product is obtained after purification and characterization using various techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-[3-(aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]nicotinamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of Janus kinase (JAK) and signal transducer and activator of transcription (STAT) proteins, which are involved in various cellular processes such as cell proliferation, differentiation, and survival.
Propiedades
Fórmula molecular |
C19H17N3O2S |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
N-(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C19H17N3O2S/c1-12-15(10-13-6-3-2-4-7-13)25-19(16(12)17(20)23)22-18(24)14-8-5-9-21-11-14/h2-9,11H,10H2,1H3,(H2,20,23)(H,22,24) |
Clave InChI |
JRGDPCUOPGYSGF-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CN=CC=C2)CC3=CC=CC=C3 |
SMILES canónico |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CN=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[2-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B249975.png)
![2-(2,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B249976.png)

![3-[(Phenylacetyl)amino]benzamide](/img/structure/B249979.png)

![N-[4-(isobutyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B249981.png)

![Methyl 3-{[4-(acetylamino)anilino]carbonyl}benzoate](/img/structure/B249983.png)
![Methyl 4-{[2-(dimethylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B249984.png)
![Methyl 4-({3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B249985.png)
![Methyl 4-{[3-(propylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B249986.png)
![N-(2-methoxyethyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B249993.png)
![N-{4-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B249994.png)
![N-isopropyl-3-{[(2-isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B249996.png)
